N,5,6-trimethyl-1,2,4-triazin-3-amine
Description
Properties
CAS No. |
115125-13-8 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
N,5,6-trimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C6H10N4/c1-4-5(2)9-10-6(7-3)8-4/h1-3H3,(H,7,8,10) |
InChI Key |
YZXPUWARDGQTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=N1)NC)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Ketocarboxylic Acid Amides
The triazine core is formed via cyclocondensation between α-ketocarboxylic acid amides and thiocarbohydrazide. For example, trimethyl pyruvic acid-t-butylamide reacts with thiocarbohydrazide in acidic ethanol to yield 3-mercapto-4-amino-6-t-butyl-1,2,4-triazin-5-one. Adapting this for N,5,6-trimethyl derivatives requires methyl-substituted precursors.
Reaction Conditions:
Saponification and Methylation
Post-cyclocondensation, the mercapto group (-SH) at position 3 is methylated. In Example 1(e) of US4175188A, 3-mercapto-4-amino-6-t-butyl-1,2,4-triazin-5-one is treated with methyl iodide in a NaOH/methanol solution, yielding 3-methylmercapto-4-amino-6-t-butyl-1,2,4-triazin-5-one (80% yield). For this compound, additional methyl groups must be introduced at positions 5 and 6 during earlier steps.
Regioselective Methylation Strategies
Introducing methyl groups at positions 5 and 6 requires precise control. Two primary methods are documented:
Alkylation During Precursor Synthesis
Methyl groups are incorporated into the α-ketocarboxylic acid amide precursor. For instance, reacting methyl-substituted acyl cyanides with tertiary alcohols (e.g., t-butanol) forms methylated intermediates. The patent describes using (1-methyl-cyclopropyl)-carboxylic acid cyanide with t-butanol to generate a methylated α-ketocarboxylic acid amide.
Example Reaction:
Post-Cyclization Methylation
After forming the triazine core, methyl groups are added via nucleophilic substitution. Methyl iodide or dimethyl sulfate in basic conditions (e.g., NaOH/methanol) selectively methylates nitrogen atoms.
Optimization Parameters:
-
Methylating Agent: Methyl iodide (higher reactivity) vs. dimethyl sulfate (cost-effective).
-
Base: Sodium hydroxide or potassium carbonate.
-
Solvent: Methanol, ethanol, or dimethylformamide.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Polar solvents enhance solubility of intermediates and facilitate cyclocondensation. Ethanol-water mixtures are optimal for balancing reactivity and safety. Elevated temperatures (reflux) accelerate ring formation but risk side reactions like over-alkylation.
Catalytic Systems
Acid catalysts (e.g., HCl, H₂SO₄) protonate thiocarbohydrazide, increasing electrophilicity for nucleophilic attack. However, excessive acidity degrades sensitive intermediates.
Work-Up and Purification
Crystallization from benzene or ethanol-water mixtures isolates the product. Modern practices avoid benzene due to toxicity, favoring ethanol or ethyl acetate.
Yield Optimization and Scalability
Stoichiometric Ratios
A 1:1 molar ratio of α-ketocarboxylic acid amide to thiocarbohydrazide maximizes yield. Excess thiocarbohydrazide leads to byproducts.
Reaction Time
Cyclocondensation requires 4–8 hours under reflux. Prolonged heating (>10 hours) decreases yield due to decomposition.
Scalability Challenges
Large-scale reactions face heat dissipation issues. Gradual reagent addition and efficient stirring mitigate hotspots.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N,5,6-trimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and temperatures ranging from 0-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are typically carried out in anhydrous solvents like tetrahydrofuran or diethyl ether at room temperature.
Major Products Formed:
- Oxidized derivatives (e.g., N-oxide)
- Reduced amine derivatives
- Substituted triazine derivatives
Scientific Research Applications
N,5,6-trimethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to DNA or RNA, interfering with replication and transcription, which can result in antimicrobial or anticancer effects .
Comparison with Similar Compounds
5,6-Dimethyl-1,2,4-Triazin-3-Amine
- Molecular Formula : C₅H₈N₄
- Key Differences : Lacks the N-methyl group present in the target compound.
- Physical Properties : Melting point 210–212°C .
- Applications : Acts as a multidentate ligand in supramolecular complexes, forming hydrogen bonds via its amine group .
- Synthetic Relevance : Serves as a precursor for metal coordination studies but is less sterically hindered than the N-methylated analog .
5,6-Diphenyl-1,2,4-Triazin-3-Amine
- Molecular Formula : C₁₅H₁₂N₄
- Key Differences : Substituted with phenyl groups at positions 5 and 6 instead of methyl.
- Physical Properties : Higher molecular weight (248.29 g/mol) and reduced solubility in polar solvents due to aromatic substituents .
- Applications : Demonstrates anticonvulsant activity in rodent models, highlighting the role of aryl groups in enhancing bioactivity .
6-(2-Chloro-6-Methylpyridin-4-yl)-5-(4-Fluorophenyl)-1,2,4-Triazin-3-Amine
- Molecular Formula : C₁₅H₁₁ClFN₅
- Key Differences : Incorporates halogenated and heteroaromatic substituents.
- Applications: Designed as a bioactive compound for targeting adenosine A2A receptors, emphasizing the impact of electron-withdrawing groups (e.g., Cl, F) on receptor binding .
N-Ethyl-5,6-Dimethyl-1,2,4-Triazin-3-Amine
- Molecular Formula : C₆H₁₀N₄ (hypothetical analog)
- Key Differences : Ethyl group replaces the N-methyl group.
- Synthetic Flexibility : Bromination at position 6 is feasible under mild conditions (e.g., N-bromosuccinimide in DMF at −25°C), a reaction pathway shared with other 5-aryl-triazin-3-amine derivatives .
Structural and Functional Analysis
Substituent Effects on Physical Properties
Biological Activity
N,5,6-trimethyl-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
This compound belongs to the class of triazine derivatives, which are six-membered heterocyclic compounds containing three nitrogen atoms. The synthesis of this compound typically involves reactions with 2,4,6-trichloro-1,3,5-triazine as a precursor. Various methods have been developed for synthesizing triazine derivatives that enhance their biological efficacy.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of triazine derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. One study reported IC50 values of 0.20 μM for A549 (lung cancer), 1.25 μM for MCF-7 (breast cancer), and 1.03 μM for HeLa (cervical cancer) cells .
- Mechanism of Action : The anticancer effects are often linked to the inhibition of specific kinases involved in cell growth and proliferation pathways, such as PI3K and mTOR .
2. Antimicrobial Properties
Triazine derivatives exhibit broad-spectrum antimicrobial activity:
- Bacterial Inhibition : Research indicates that N-substituted triazines possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Fungal Activity : Some derivatives have also shown efficacy against fungal strains, suggesting a potential role in treating infections caused by resistant pathogens.
3. Enzyme Inhibition
Triazines are known to inhibit various enzymes that play critical roles in disease processes:
- Cancer-related Enzymes : Studies have demonstrated that triazine derivatives can inhibit DNA topoisomerase IIα and other enzymes involved in tumor progression .
- Inflammatory Pathways : Certain compounds have been shown to modulate inflammatory responses by targeting specific receptors and pathways involved in chronic inflammation .
Data Table: Biological Activities of Triazine Derivatives
Case Study 1: Synthesis and Evaluation
In a notable study conducted by Brzozowski et al., a series of diamino-s-triazine derivatives were synthesized and evaluated for their antitumor activity against a panel of 60 tumor cell lines at the National Cancer Institute (NCI). The results indicated that compounds containing nitro moieties exhibited outstanding activity against various tumor cells including breast carcinoma (MCF-7) and CNS tumors .
Case Study 2: Dual Action Against Cancer
Another study explored the dual inhibition properties of triazine derivatives on both PI3K and mTOR pathways. This research demonstrated that certain derivatives could significantly suppress phosphorylation events critical for cancer cell survival and proliferation .
Q & A
What are the optimized synthetic routes for N,5,6-trimethyl-1,2,4-triazin-3-amine, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis of this compound involves methylation of precursor triazines. A key method involves reacting 5,6-dimethyl-1,2,4-triazin-3-amine with methyl iodide under controlled conditions. This reaction produces two methylation products:
- 3-Amino-1,5,6-trimethyl-1,2,4-triazinium iodide (quaternized N-methylation)
- 2,5,6-Trimethyl-1,2,4-triazin-3(2H)-imine hydriodide (N-methylation at the exocyclic amine) .
Alternative approaches include adapting solvent-free reactions or one-pot syntheses for structurally similar triazines, such as cotrimerization of nitriles with guanidine derivatives . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.
How is X-ray crystallography employed to resolve the molecular structure and hydrogen-bonding network of this compound?
Basic Research Focus
X-ray crystallography reveals orthorhombic crystal symmetry (space group Pnma) with lattice parameters:
| Parameter | Value |
|---|---|
| a | 7.4877 Å |
| b | 6.7530 Å |
| c | 12.6615 Å |
| V | 640.22 ų |
Hydrogen bonds between NH groups and heterocyclic N atoms form zigzag chains along the [100] direction, with additional R₂²(8) motifs stabilizing the crystal lattice . This data is critical for validating computational models of molecular interactions.
What role does this compound play in coordination chemistry, and how are its ligand properties optimized?
Basic Research Focus
The compound acts as a multidentate ligand in supramolecular and coordination complexes. Its amino and triazine N atoms enable binding to transition metals (e.g., Cu, Fe) or lanthanides. Optimization strategies include:
- Modulating steric effects via methyl substituents.
- Tuning electronic properties through substituent positioning.
- Comparing coordination modes (monodentate vs. bridging) in polynuclear complexes .
How does methylation site ambiguity in this compound derivatives affect structural characterization, and what techniques resolve this?
Advanced Research Focus
Methylation at multiple reactive sites (e.g., exocyclic amine vs. ring N atoms) can lead to contradictory product assignments. Carbon-13 NMR spectroscopy is pivotal for distinguishing methylation sites:
- C-3 (quaternized N-methyl) exhibits downfield shifts (~160–170 ppm).
- Exocyclic N-methyl groups show distinct coupling patterns in DEPT-135 spectra .
Contradictions between synthetic yields and theoretical predictions may arise from competing reaction pathways, necessitating kinetic studies or DFT calculations.
How can researchers resolve discrepancies in reported hydrogen-bonding motifs across crystallographic studies of triazine derivatives?
Advanced Research Focus
Variations in hydrogen-bonding patterns (e.g., chain vs. ring motifs) may stem from:
- Solvent impurities during crystallization.
- Polymorphic forms influenced by cooling rates.
- Substituent effects on donor-acceptor distances.
Systematic re-crystallization in controlled solvents (e.g., DMSO vs. ethanol) and Hirshfeld surface analysis can reconcile such discrepancies .
What methodological challenges arise in designing biological assays for this compound derivatives, and how are they addressed?
Advanced Research Focus
While the compound’s triazine core is associated with antimicrobial or antitumor activity, its methyl groups may hinder solubility. Strategies include:
- Prodrug synthesis : Introducing hydrolyzable esters or glycosides.
- Co-crystallization with cyclodextrins to enhance bioavailability.
- SAR studies : Comparing activity of methylated vs. demethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
